molecular formula C18H21N3O3S B11261375 cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B11261375
M. Wt: 359.4 g/mol
InChI Key: BAIUWCYEBDRISZ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a dihydroisoquinoline moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclopropyl group, a dihydroisoquinoline moiety, and a pyrazole ring.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

cyclopropyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone

InChI

InChI=1S/C18H21N3O3S/c1-12-17(13(2)21(19-12)18(22)15-7-8-15)25(23,24)20-10-9-14-5-3-4-6-16(14)11-20/h3-6,15H,7-11H2,1-2H3

InChI Key

BAIUWCYEBDRISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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